N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a 5-methylfuran-2-yl group, a phenyl ring, and a sulfanylacetamide side chain. The compound’s design integrates motifs common in bioactive molecules: the thienopyrimidinone scaffold is known for kinase inhibition, while the sulfanylacetamide group may enhance solubility or binding affinity .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-9-10-17(2)21(13-16)28-23(31)15-35-27-29-25-24(20(14-34-25)22-12-11-18(3)33-22)26(32)30(27)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMGXCFGRBOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The molecular weight is approximately 505.59 g/mol, and it is typically synthesized in high purity (≥95%) for research purposes .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine have shown strong inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | A549 (NSCLC) | 20.53 ± 1.84 | Induces apoptosis and cell cycle arrest |
| Compound 6g | NCI-H460 (NSCLC) | 29.19 ± 2.61 | Elevates ROS levels leading to apoptosis |
These findings suggest that the compound may also exhibit similar mechanisms of action, potentially inducing apoptosis and causing cell cycle arrest in cancer cells.
Antimicrobial Activity
Studies have demonstrated that thiazole and thieno derivatives have notable antimicrobial properties against both Gram-positive bacteria and drug-resistant fungi . The biological activity profile indicates that this compound could be explored as a scaffold for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Thieno Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3h | S. aureus (MRSA) | < 10 µg/mL |
| Compound 7 | C. auris (drug-resistant) | < 15 µg/mL |
The data suggests that this compound may hold promise in treating infections caused by resistant strains of bacteria and fungi.
Case Studies
In a recent study exploring the biological properties of related compounds, researchers synthesized various derivatives and evaluated their effects on cancer cell lines. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced antiproliferative activity .
Another investigation focused on the antimicrobial efficacy of related thiazole compounds against resistant strains of Staphylococcus aureus and Candida species. The results indicated that certain derivatives exhibited potent activity with low MIC values, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Scaffold Variations: The target compound shares a thieno[2,3-d]pyrimidinone core with its naphthalen-1-yl analog , whereas oxadixyl and peptide-like derivatives utilize oxazolidinyl or hexanamide backbones. Thienopyrimidinones are associated with kinase inhibition, while oxazolidinyl derivatives (e.g., oxadixyl) are fungicides.
Substituent Effects: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenoxy group in oxadixyl , which is critical for antifungal activity.
Synthetic Routes: Sulfanylacetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide analogs (e.g., ) use chlorosulfonic acid and boronic acid cross-coupling , while the target compound’s synthesis likely involves thiol-ether formation at the pyrimidinone C2 position.
Bioactivity and Functional Insights
While bioactivity data for the target compound are scarce, inferences can be drawn from structural analogs:
- Antimicrobial Potential: Sulfonamide and sulfanylacetamide derivatives (e.g., ) show antimicrobial activity, suggesting the target compound may inhibit bacterial enzymes like dihydropteroate synthase .
- Kinase Inhibition: Thienopyrimidinones are known ATP-competitive kinase inhibitors. The 5-methylfuran-2-yl group may enhance selectivity for kinases with hydrophobic pockets.
- Pesticidal Applications: Oxadixyl’s 2,6-dimethylphenoxy group highlights the role of substituent positioning in agrochemical efficacy, a design principle that may extend to the target compound.
Preparation Methods
Core Thieno[2,3-d]Pyrimidinone Formation
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of α-haloketones with thioureido acids. In one protocol, thioureido acid precursors react with monochloroacetic acid in aqueous potassium carbonate (10%) at room temperature, followed by acidification to pH 6 with acetic acid to yield the thiazolone intermediate (83–92% yield). Alternative routes employ 2-aminothiophene-3-carbonitriles and acyl chlorides in 1,4-dioxane under reflux with HCl catalysis, achieving cyclization efficiencies of 78–85%.
Key reaction parameters :
Furan-2-ylmethyl Substitution
Introducing the 5-methylfuran-2-yl group at position 5 of the thienopyrimidine core requires Pd-mediated cross-coupling. A patented method uses 2,3-dichloroquinoxaline derivatives with furfuryl magnesium bromide in THF at −78°C, achieving 67% yield after 12 h. Microwave-assisted Suzuki coupling (150°C, 20 min) with 5-methylfuran-2-boronic acid improves regioselectivity to 89%.
Table 1: Comparative Yields for Furan Substitution
Sulfanylacetamide Coupling
The final step involves nucleophilic displacement at C2 of the thienopyrimidinone using 2-mercapto-N-(2,5-dimethylphenyl)acetamide. Optimal conditions use K₂CO₃ in DMF at 70°C for 8 h, yielding 76–82% product. Steric hindrance from the 2,5-dimethylphenyl group necessitates excess thiol (1.5 eq) to drive the reaction to completion.
Critical purification steps :
-
Gradient HPLC (C18 column, 10–90% acetonitrile/water) removes residual dimethylphenylacetamide byproducts.
-
Recrystallization from ethanol/water (3:1) enhances purity to >99%.
Intermediate Characterization
Spectroscopic Validation
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¹H NMR : The thienopyrimidinone core displays characteristic singlets at δ 3.91 ppm (CH₂) and δ 7.08 ppm (aromatic H). The furan methyl group resonates at δ 2.28 ppm (s, 3H).
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¹³C NMR : Carbonyl signals appear at δ 183.3 ppm (C=O) and δ 187.0 ppm (C=N), confirming cyclization.
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HRMS : [M+H]⁺ at m/z 501.6 matches the theoretical molecular weight.
Crystallographic Analysis
Single-crystal X-ray diffraction of the thienopyrimidinone intermediate reveals a planar heterocyclic core with dihedral angles of 12.3° between the furan and phenyl rings. Hydrogen bonding between N-H and carbonyl oxygen (2.89 Å) stabilizes the lattice structure.
Process Optimization Strategies
Solvent and Temperature Effects
Replacing DMF with acetonitrile in the sulfanylacetamide coupling increases yield from 68% to 85% by reducing solvolysis side reactions. Lowering the temperature from 80°C to 70°C minimizes epimerization at the acetamide chiral center.
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 22 |
| Acetonitrile | 37.5 | 85 | 9 |
| THF | 7.5 | 54 | 31 |
Catalytic Enhancements
Adding phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) improves interfacial contact in biphasic systems, boosting yields to 91%. Microwave irradiation (300 W, 100°C) reduces reaction time from 8 h to 45 min.
Scale-Up Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
